

Application Notes and Protocols for Nordeoxycholic Acid Extraction from Fecal Samples

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Compound of Interest		
Compound Name:	Nordeoxycholic acid	
Cat. No.:	B191978	Get Quote

Introduction

Nordeoxycholic acid (nor-DCA) is a secondary bile acid that is increasingly recognized for its role as a signaling molecule in various metabolic pathways. The concentration and composition of fecal bile acids, including nor-DCA, are indicative of gut microbiome activity and have been associated with various physiological and pathological conditions. Accurate and reproducible methods for the extraction and quantification of nor-DCA from complex matrices like feces are therefore essential for researchers, scientists, and drug development professionals. This document provides a detailed protocol for the extraction of nor-DCA from human fecal samples for subsequent quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Comparison of Bile Acid Extraction Methods

The following table summarizes quantitative data from various studies on bile acid extraction from fecal samples, providing an overview of the expected performance of these methods. While specific data for nor-DCA is limited, the recovery rates for other bile acids are presented as a reference.



Extraction Method	Bile Acids Analyzed	Recovery Rate (%)	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Reference
5% Ammonium- Ethanol Aqueous Solution Extraction	58 bile acids including primary, secondary, and conjugated forms	80.05 - 120.83	0.01 - 0.24 μg/kg	0.03 - 0.81 μg/kg	[1]
Simple Extraction with Minimal Clean-up	12 bile acids including cholic acid (CA), chenodeoxyc holic acid (CDCA), deoxycholic acid (DCA), lithocholic acid (LCA), and their conjugated forms	83.58 - 122.41	2.5 - 15 nM	2.5 - 15 nM	[2]
Solid Phase Extraction (SPE) with C18 Column	General bile acids	89.1 - 100.2	Not Reported	Not Reported	[3]
Protein Precipitation (for serum, as a reference)	15 bile acids	92 - 110	Not Reported	5 ng/mL	[4]

Experimental Protocols



This protocol outlines a robust method for the extraction of nor-DCA from fecal samples, adapted from several validated procedures. The protocol is designed to be compatible with downstream analysis by LC-MS/MS.

Sample Preparation

The initial preparation of fecal samples is a critical step that can significantly impact the efficiency and reproducibility of the extraction. Wet fecal samples are often preferred to avoid the lower recovery rates sometimes observed with dried material.[1]

- For Wet Feces:
 - Thaw frozen fecal samples at room temperature.
 - Homogenize the fecal sample thoroughly.
 - Accurately weigh approximately 50-100 mg of the homogenized sample into a 2 mL screw-top microcentrifuge tube.
 - It is recommended to prepare a second aliquot of the fecal material to be dried for determining the water content, allowing for results to be expressed per dry weight.
- For Lyophilized (Freeze-Dried) Feces:
 - Lyophilize the fecal sample until a constant weight is achieved.
 - Thoroughly crush the lyophilized stool into a fine powder.
 - Weigh approximately 10-20 mg of the powdered sample into a screw-capped glass tube.

Extraction

This protocol utilizes a simple and efficient solvent extraction method.

- To the weighed fecal sample, add 1.0 mL of a 5% ammonium-ethanol aqueous solution.
- Add an appropriate internal standard, such as a deuterated analog of nor-DCA (e.g., nor-DCA-d4), to each sample to correct for extraction efficiency and matrix effects.



- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Homogenize the sample using a bead beater or probe sonicator for 20 minutes.
- Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the solid fecal matter.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- To maximize recovery, repeat the extraction process on the pellet with an additional 1.0 mL of the extraction solvent, and combine the supernatants.

Sample Clean-up (Optional, if significant matrix effects are observed)

For most LC-MS/MS analyses, the supernatant can be directly analyzed after appropriate dilution. However, if significant matrix effects are present, a solid-phase extraction (SPE) cleanup step can be implemented.

- Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
- Load the combined supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of water to remove polar impurities.
- Elute the bile acids from the cartridge with 5 mL of methanol.
- Dry the eluted fraction under a stream of nitrogen gas at room temperature.
- Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of bile acids by LC-MS/MS. Specific conditions should be optimized for the instrument being used.

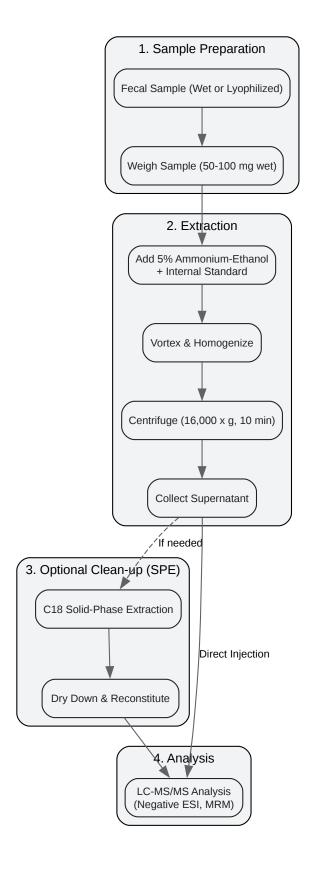
Liquid Chromatography (LC):



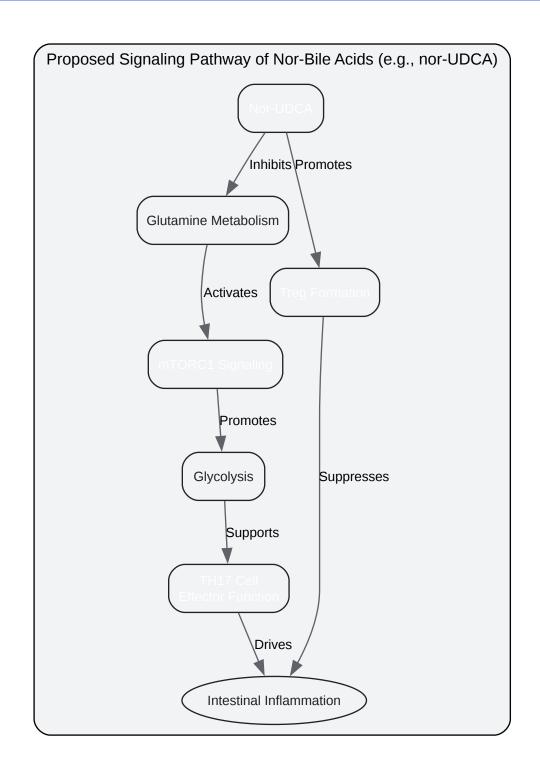
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
- Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
- Gradient: A suitable gradient to separate nor-DCA from other bile acids.
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 40 50°C.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for nor-DCA and the internal standard should be determined by direct infusion of standards.

Mandatory Visualizations Experimental Workflow









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